n-(3-(Pyrrolidin-1-yl)benzyl)ethanamine

Catalog No.
S14019077
CAS No.
M.F
C13H20N2
M. Wt
204.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(3-(Pyrrolidin-1-yl)benzyl)ethanamine

Product Name

n-(3-(Pyrrolidin-1-yl)benzyl)ethanamine

IUPAC Name

N-[(3-pyrrolidin-1-ylphenyl)methyl]ethanamine

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C13H20N2/c1-2-14-11-12-6-5-7-13(10-12)15-8-3-4-9-15/h5-7,10,14H,2-4,8-9,11H2,1H3

InChI Key

HEPWNYPPUXYLFJ-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=CC=C1)N2CCCC2

N-(3-(Pyrrolidin-1-yl)benzyl)ethanamine is a chemical compound characterized by its unique structure, which consists of a pyrrolidine ring attached to a benzyl group, further connected to an ethanamine moiety. This compound is part of a broader class of amines that are often studied for their potential biological activities and applications in medicinal chemistry. Its molecular formula is C13_{13}H18_{18}N2_2, and it features a pyrrolidine ring that contributes to its pharmacological properties.

, including:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of imines or amides.
  • Reduction: It can undergo reduction reactions to yield secondary amines or other derivatives, typically using reducing agents like lithium aluminum hydride.
  • Substitution: Electrophilic aromatic substitution reactions may occur, where the benzyl group can be modified by electrophiles under acidic or basic conditions.

These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.

The biological activity of N-(3-(Pyrrolidin-1-yl)benzyl)ethanamine is primarily linked to its interaction with neurotransmitter receptors. It has been studied for its potential effects on the central nervous system, particularly in relation to neurotransmitter modulation. The compound may exhibit properties similar to known psychoactive substances, influencing pathways related to mood and cognition . Additionally, it has shown promise in research involving receptor binding studies and as a potential lead compound for developing new therapeutic agents.

The synthesis of N-(3-(Pyrrolidin-1-yl)benzyl)ethanamine generally involves several steps:

  • Formation of the Pyrrolidine Intermediate: The process often begins with the reaction of benzyl chloride with pyrrolidine to form N-benzylpyrrolidine.
  • Coupling with Ethanamine: This intermediate is then reacted with ethanamine under controlled conditions, typically using solvents like dichloromethane and catalysts such as triethylamine.
  • Purification: The final product is purified through crystallization or chromatography techniques.

In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield during synthesis.

N-(3-(Pyrrolidin-1-yl)benzyl)ethanamine finds applications in various fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new drugs targeting neurological disorders.
  • Organic Synthesis: The compound is used as a reagent in organic synthesis processes and catalysis.
  • Neuroscience Research: It is employed in studies investigating neurotransmitter systems and receptor interactions .

Research has indicated that N-(3-(Pyrrolidin-1-yl)benzyl)ethanamine interacts with specific neurotransmitter receptors, modulating their activity. Such interactions may influence various biochemical pathways involved in mood regulation and cognitive functions. Studies have focused on its binding affinity and efficacy compared to other known compounds, providing insights into its potential therapeutic uses .

Several compounds share structural similarities with N-(3-(Pyrrolidin-1-yl)benzyl)ethanamine. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
N-Benzyl-N-(pyrrolidin-3-ylmethyl)ethanamineContains pyrrolidine and benzyl groupsDifferent position of the pyrrolidine attachment
N-(4-(Pyrrolidin-1-yl)benzyl)ethanamineSimilar core structureVariance in the position of the pyrrolidine group
Benzyl methyl(2-(pyrrolidin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethyl)carbamateContains a trifluoromethyl groupUnique functional group enhancing pharmacological properties

These compounds provide a foundation for comparing biological activities and potential therapeutic applications, highlighting the uniqueness of N-(3-(Pyrrolidin-1-yl)benzyl)ethanamine due to its specific structural features and biological interactions.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

204.162648646 g/mol

Monoisotopic Mass

204.162648646 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types